2-Ethylhexyl epoxy tallate

説明

Octyl epoxy tallate is a pale yellow liquid with a mild odor. Floats on water. (USCG, 1999)

科学的研究の応用

Plasticizer in PVC Formulations

2-Ethylhexyl epoxy tallate is extensively used as a plasticizer in PVC formulations. It enhances the flexibility and durability of PVC products, making them suitable for various applications, including:

- Flexible Films : Used in packaging materials that require flexibility and durability.

- Electrical Cables : Provides insulation and flexibility to cable coatings.

- Medical Devices : Enhances the safety and performance of medical tubing and other devices.

The compound’s ability to reduce plasticizer extraction from PVC is particularly noteworthy, providing a significant improvement in product longevity and performance compared to conventional plasticizers .

Coatings and Adhesives

In addition to its role as a plasticizer, this compound is utilized in coatings and adhesives due to its excellent adhesion properties and compatibility with various substrates. It is often incorporated into formulations for:

- Protective Coatings : Used in industrial coatings to improve resistance to environmental factors.

- Adhesives : Enhances the bonding strength and flexibility of adhesive formulations.

Environmental Considerations

The increasing regulatory scrutiny on traditional phthalate plasticizers has led to a growing interest in bio-based alternatives like this compound. This compound is derived from renewable resources, making it more environmentally friendly compared to petroleum-based options. Its lower toxicity profile also reduces potential health risks associated with exposure.

Toxicological Studies

Research has indicated that while this compound exhibits weak estrogenic activity, its overall toxicity is lower than that of many conventional plasticizers. Studies have focused on its interactions with biological systems, revealing potential endocrine-disrupting effects but also highlighting its safer profile compared to phthalates .

Compatibility with Other Materials

Case studies have demonstrated that this compound can enhance the properties of various polymers without compromising safety standards. For instance, when blended with other bioplastics or epoxidized oils, it improves mechanical properties while maintaining environmental compliance.

化学反応の分析

Hydrolysis Reactions

EET undergoes hydrolysis under acidic or alkaline conditions:

*Reaction**:

-

Conditions :

-

Acid-catalyzed: 50–80°C, pH < 3

-

Base-catalyzed: 60–90°C, pH > 10

-

-

Kinetics :

-

Complete conversion in 2–4 hours under reflux

-

Activation energy: ~45 kJ/mol (acidic) vs. ~55 kJ/mol (alkaline)

-

Oxidation Reactions

Strong oxidizing agents induce exothermic oxidation:

*Reaction**:

-

Key Findings :

Epoxidation Mechanisms

EET is synthesized via epoxidation of 2-ethylhexyl tallate:

*Process**:

-

Peracid Formation :

-

Epoxidation :

-

Parameter Range Temperature 65–150°C Pressure 50–760 mmHg Molar Ratio (AcH:EET) 3:1 Yield 95–99%

Thermal Degradation

At elevated temperatures (>180°C), EET decomposes via:

*Pathways**:

-

Ester pyrolysis :

-

Epoxide rearrangement :

-

TGA Data :

Catalytic Reactions

EET participates in transesterification and acid-catalyzed rearrangements:

Comparative Reactivity Table

特性

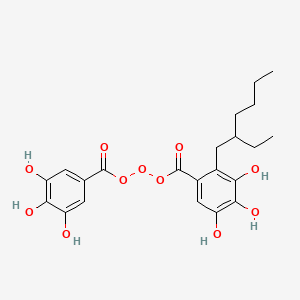

IUPAC Name |

(3,4,5-trihydroxybenzoyl)oxy 2-(2-ethylhexyl)-3,4,5-trihydroxybenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-3-5-6-11(4-2)7-13-14(10-17(25)20(28)18(13)26)22(30)32-33-31-21(29)12-8-15(23)19(27)16(24)9-12/h8-11,23-28H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUNBNDLDHMVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyl epoxy tallate is a pale yellow liquid with a mild odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

450 °F (USCG, 1999) | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.002 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61789-01-3 | |

| Record name | OCTYL EPOXY TALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, tall-oil, epoxidized, 2-ethylhexyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。